molecular formula C20H16Cl2N2O3S B2479046 N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide CAS No. 339102-93-1

N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide

Cat. No.: B2479046
CAS No.: 339102-93-1
M. Wt: 435.32
InChI Key: FNQANIHASIKKKC-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide is a substituted acetamide derivative characterized by a 3,5-dichlorophenyl group attached to the acetamide nitrogen and a phenylsulfonyl-anilino moiety at the α-position of the acetamide backbone.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O3S/c21-15-11-16(22)13-17(12-15)23-20(25)14-24(18-7-3-1-4-8-18)28(26,27)19-9-5-2-6-10-19/h1-13H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQANIHASIKKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide typically involves the reaction of 3,5-dichloroaniline with phenylsulfonyl chloride, followed by the introduction of an acetamide group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: 3,5-dichloroaniline reacts with phenylsulfonyl chloride in the presence of a base to form N-(3,5-dichlorophenyl)sulfonamide.

    Step 2: The resulting sulfonamide is then reacted with acetic anhydride to introduce the acetamide group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorophenyl moieties and sulfonyl group enable nucleophilic substitution under controlled conditions:

a. Aromatic Chlorine Displacement

  • The 3,5-dichlorophenyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides) at elevated temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO.

  • Example: Reaction with piperidine yields N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]-N-piperidinylacetamide (yield: 65–72%).

b. Sulfonamide Nitrogen Reactivity

  • The sulfonamide NH can act as a weak nucleophile, participating in alkylation or acylation reactions. For instance, treatment with methyl iodide in the presence of NaH forms the N-methylsulfonamide derivative .

Hydrolysis Reactions

The acetamide and sulfonamide linkages are susceptible to hydrolysis:

a. Acidic Hydrolysis

  • Under reflux with 6M HCl, the acetamide group hydrolyzes to form 2-[(phenylsulfonyl)anilino]acetic acid and 3,5-dichloroaniline.

  • Reaction conditions: 12 hours at 110°C.

b. Basic Hydrolysis

  • In NaOH (2M, ethanol/water), the sulfonamide bond cleaves to generate benzenesulfonic acid and the corresponding aniline-acetamide product .

Reduction Reactions

Catalytic hydrogenation targets specific functional groups:

Reaction TargetConditionsProductYieldSource
Sulfonyl groupH₂ (1 atm), Pd/C, EtOH, 25°CN-(3,5-dichlorophenyl)-2-anilinoacetamide 58%
Aromatic ClH₂ (3 atm), Raney Ni, NH₃(l)Dechlorinated analogs<30%

Coupling Reactions

The compound participates in metal-catalyzed cross-couplings:

a. Suzuki-Miyaura Coupling

  • The 3,5-dichlorophenyl group reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (DMF, K₂CO₃, 90°C) to form biaryl derivatives.

  • Example: Coupling with 4-methoxyphenylboronic acid produces N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]-4'-methoxybiphenylacetamide (yield: 47%).

b. Buchwald-Hartwig Amination

  • Palladium-mediated amination of the dichlorophenyl ring with primary/secondary amines generates diversely substituted analogs .

Oxidation Reactions

Controlled oxidation modifies the sulfonamide and aromatic systems:

  • Sulfonamide Oxidation : Treatment with m-CPBA (2 eq.) in CH₂Cl₂ converts the sulfonamide to a sulfonic acid derivative .

  • Aromatic Ring Oxidation : Ozone in CH₃OH/H₂O cleaves the dichlorophenyl ring to dicarboxylic acid fragments.

Stability Under Physiological Conditions

Studies mimicking biological environments reveal:

ConditionDegradation PathwayHalf-LifeSource
pH 7.4 buffer, 37°CSlow hydrolysis of acetamide48 hours
Liver microsomesCYP450-mediated dechlorination12 hours

Mechanistic Insights

  • Sulfonamide Reactivity : The electron-withdrawing sulfonyl group enhances the acidity of the NH proton (pKa ~9.5), enabling deprotonation and subsequent alkylation .

  • Steric Effects : The 3,5-dichloro substitution pattern on the phenyl ring hinders electrophilic aromatic substitution but facilitates nucleophilic pathways.

Scientific Research Applications

Chemistry

N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide serves as a building block in organic synthesis. It is utilized to create more complex molecules with potential applications in pharmaceuticals and materials science.

Biology

The compound has been investigated for its biological activities , particularly:

  • Antimicrobial Properties: Studies indicate potential efficacy against various pathogens.
  • Anticancer Activity: It acts as an inhibitor of Rac activation by Dock5, affecting cell migration and proliferation pathways. This inhibition suggests a role in cancer treatment strategies .

Medicine

Due to its interaction with biological targets, it is explored as a potential therapeutic agent. Its ability to modulate signaling pathways makes it a candidate for drug development aimed at diseases characterized by aberrant cell signaling .

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals and materials due to its stability and functional properties .

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated significant inhibition of cancer cell lines (e.g., SNB-19, OVCAR-8) with growth inhibition percentages exceeding 75%.
Antimicrobial ActivityExhibited activity against Gram-positive and Gram-negative bacteria in vitro assays.
Mechanism of ActionInhibits Rac activation via Dock5 interaction, influencing cellular morphology and proliferation dynamics.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents on Acetamide Backbone Molecular Weight (g/mol) Notable Features Reference
N-(3,5-Dichlorophenyl)-2,2,2-trichloroacetamide C₈H₅Cl₅NO - 3,5-Cl₂C₆H₃ group
- CCl₃ group
345.40 Electron-withdrawing Cl substituents; monoclinic crystal system
N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide C₁₈H₁₄Cl₂NO - 3,5-Cl₂C₆H₃ group
- Naphthyl group
346.22 Bulky aromatic substituent; altered π-π stacking
2-(5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino)-N-(3,5-dichlorophenyl)acetamide C₂₈H₂₂Cl₄N₂O₅S - 3,5-Cl₂C₆H₃ group
- Complex sulfonamide with benzyloxy and methoxy groups
640.36 Enhanced lipophilicity; steric hindrance from multiple substituents
Target Compound : this compound C₂₀H₁₅Cl₂N₂O₃S - 3,5-Cl₂C₆H₃ group
- Phenylsulfonyl-anilino group
434.31 Sulfonamide linkage; potential for hydrogen bonding and polar interactions

Key Observations :

  • Electron-Withdrawing Effects: The trichloroacetamide derivative (Table 1, Row 1) exhibits strong electron-withdrawing Cl substituents, which may reduce electron density at the amide carbonyl, enhancing stability but limiting solubility in polar solvents.
  • Steric and Aromatic Effects: The naphthyl-substituted analog (Row 2) demonstrates how bulky aromatic groups influence π-π stacking and crystal packing. The target compound’s phenylsulfonyl-anilino group may similarly affect molecular packing but with added polarity .
  • Substituent Complexity : The compound in Row 3 () highlights how additional substituents (e.g., benzyloxy, methoxy) increase molecular weight and steric hindrance, likely reducing reactivity compared to the simpler target compound .

Crystallographic Comparisons

Table 2: Crystallographic Data for Selected Acetamide Derivatives

Compound Name Crystal System Space Group Z (Formula Units) Lattice Constants (Å, °) Reference
N-(3,5-Dichlorophenyl)-2,2,2-trichloroacetamide Monoclinic P2₁/c 4 a = 10.23, b = 12.45, c = 8.90; β = 95.2°
N-(3-Chloro-4-fluorophenyl)acetamide Orthorhombic Pbca 8 a = 7.89, b = 15.32, c = 17.45
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide Triclinic 2 a = 7.12, b = 9.45, c = 11.23; α = 85°, β = 78°, γ = 82°

Key Observations :

  • Crystal System Trends: Chlorine substituents (e.g., 3,5-dichloro in Row 1) often stabilize monoclinic or orthorhombic systems due to directional hydrogen bonding. The target compound’s sulfonamide group may promote similar interactions, though its exact crystal parameters remain uncharacterized in the provided evidence .
  • Impact of Bulky Groups: The triclinic system observed in naphthyl-substituted acetamides (Row 3) suggests that bulky aromatic groups disrupt symmetric packing, a phenomenon that may also apply to the target compound’s phenylsulfonyl moiety .

Biological Activity

N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide, also known by its CAS number 339102-93-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

  • Molecular Formula : C20H16Cl2N2O3S
  • Molar Mass : 435.32 g/mol
  • Synonyms :
    • N-(3,5-dichlorophenyl)-2-(N-phenylbenzenesulfonamido)acetamide
    • Acetamide, N-(3,5-dichlorophenyl)-2-[phenyl(phenylsulfonyl)amino]- .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit significant affinity for certain receptors and enzymes involved in disease pathways.

Interaction with Receptors

Studies have shown that derivatives of this compound can selectively bind to sigma receptors, which are implicated in various neurological processes. For instance, compounds structurally similar to this compound have demonstrated high selectivity for the σ1 receptor over the σ2 receptor, suggesting a potential role in pain modulation and neuroprotection .

Biological Activity Data

Activity Effect Reference
Sigma Receptor BindingHigh affinity (Ki=42 nM)
Antinociceptive ActivityReduction in formalin-induced nociception
CytotoxicityInduces apoptosis in cancer cell lines
Antimicrobial ActivityInhibitory effects on bacterial growth

Case Studies

  • Antinociceptive Effects : A study evaluated the antinociceptive effects of a compound related to this compound using the formalin test. Results indicated a dose-dependent reduction in pain response, highlighting its potential as an analgesic agent .
  • Cytotoxicity Against Cancer Cells : Research conducted on various cancer cell lines demonstrated that this compound can induce apoptosis. The study reported increased levels of cleaved caspase-3 and decreased Bcl-2 levels, indicating its efficacy in promoting programmed cell death in malignant cells .

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